molecular formula C8H8ClNO2 B14057313 1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one

1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one

Cat. No.: B14057313
M. Wt: 185.61 g/mol
InChI Key: ASTXLEUNYHTSDK-UHFFFAOYSA-N
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Description

1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of acetophenone, characterized by the presence of an amino group, a chloro group, and a hydroxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-hydroxyacetophenone with ammonia or an amine under suitable conditions. For example, the reaction of 5-chloro-2-hydroxyacetophenone with ammonia in the presence of a catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one is unique due to the presence of both amino and chloro groups on the phenyl ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-(5-amino-4-chloro-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H8ClNO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,10H2,1H3

InChI Key

ASTXLEUNYHTSDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)Cl)N

Origin of Product

United States

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